2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Description
This compound features a benzo[d]isoxazole core linked via an acetamide group to a pyridazinone ring substituted with a 4-ethoxyphenyl moiety. The benzo[d]isoxazole group is a bicyclic heteroaromatic system known for its role in central nervous system (CNS) targeting, while the pyridazinone ring is associated with diverse pharmacological activities, including anti-inflammatory and kinase inhibition .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-2-30-17-9-7-16(8-10-17)19-11-12-23(29)27(25-19)14-13-24-22(28)15-20-18-5-3-4-6-21(18)31-26-20/h3-12H,2,13-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYDPNDLLLVVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide , identified by its CAS number 1206985-13-8, is a novel derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanistic insights of this compound, focusing on its activity against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.5 g/mol. The structure includes a benzo[d]isoxazole moiety, which is known for its diverse pharmacological properties.
Biological Evaluations
Recent studies have demonstrated that compounds featuring the benzo[d]isoxazole scaffold exhibit significant biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.
1. Anticancer Activity
A study highlighted the synthesis of various isoxazole derivatives and their evaluation as potential anticancer agents. One derivative demonstrated promising anticancer activity with an IC50 value of approximately 2.7 μM, indicating effective inhibition of cancer cell proliferation . The mechanism involved disruption of the cell cycle and tubulin depolymerization, which are critical for cancer cell survival and division .
2. Anti-inflammatory Activity
In vitro studies have shown that derivatives similar to this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and thromboxane synthase . Molecular docking studies indicated strong binding affinities to these enzymes, suggesting potential therapeutic applications in inflammatory diseases.
3. Immunomodulatory Effects
The immunoregulatory properties of isoxazole derivatives have been extensively reviewed. Compounds related to benzo[d]isoxazole have shown significant activity comparable to established immunosuppressants like cyclosporine . These effects are attributed to their ability to modulate immune responses, making them candidates for further development in autoimmune conditions.
Mechanistic Insights
Mechanistic studies provide insight into how this compound interacts with biological targets:
Docking Studies
Molecular docking simulations have revealed that this compound binds effectively to COX enzymes, with docking scores indicating high binding affinity . This suggests a strong potential for anti-inflammatory activity through competitive inhibition.
Cell-Based Assays
Cell-based assays have confirmed the compound's ability to inhibit key pathways involved in inflammation and cancer progression. For instance, it effectively blocked PD-L1 interactions in coculture assays, indicating its potential role in cancer immunotherapy .
Summary of Findings
| Biological Activity | Mechanism | IC50 Value |
|---|---|---|
| Anticancer | Cell cycle arrest, tubulin disruption | 2.7 μM |
| Anti-inflammatory | COX inhibition | Not specified |
| Immunomodulatory | Modulation of immune responses | Comparable to cyclosporine |
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyridazinone Derivatives
Pyridazinone-containing compounds are widely studied for their bioactivity. Key analogues include:
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c)
- Structural Differences: The pyridazinone here is substituted with a piperazinyl-fluorophenyl group, contrasting with the ethoxyphenyl group in the target compound.
- Spectral Data : IR shows C=O stretches at 1711, 1665, and 1642 cm⁻¹, similar to the target compound’s expected C=O bands (~1660–1680 cm⁻¹) .
- Synthetic Yield : 63%, indicating comparable efficiency to methods used for the target compound .
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide
- Structural Differences : A furan replaces the ethoxyphenyl group, and the acetamide is linked to a methoxybenzyl group.
- Molecular Weight : 339.3 g/mol (vs. ~435–450 g/mol estimated for the target compound), reflecting differences in substituent bulk .
Table 1: Pyridazinone Derivatives Comparison
*Estimated based on molecular formula.
Benzo[d]isoxazole-Containing Analogues
(S)-2-(Benzo[d]isoxazol-3-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (198)
Table 2: Benzo[d]isoxazole Derivatives
| Compound | Core Structure | Substituents | Molecular Weight |
|---|---|---|---|
| Target Compound | Pyridazinone-ethyl | 4-Ethoxyphenyl | ~435–450* |
| 198 | Indazole-pyridine | Chloro-methylsulfonamido-indazolyl | ~700–750* |
Research Findings and Implications
- Synthetic Methods: The target compound likely employs coupling reactions similar to those used for compound 198, where 2-(benzo[d]isoxazol-3-yl)acetic acid is reacted with amine intermediates . This contrasts with antipyrine/pyridazinone hybrids, which use DCM-MeOH elution for purification .
- Structure-Activity Relationships : The ethoxyphenyl group may enhance metabolic stability compared to fluorophenyl or furan substituents, as seen in analogues .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended to confirm the structural integrity and purity of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including H and C) are critical for structural confirmation. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). For pyridazine derivatives, X-ray crystallography may resolve stereochemical ambiguities .
- Data Example : In analogous pyridazine-based compounds, H NMR (400 MHz, DMSO-d6) revealed characteristic peaks for ethoxyphenyl (δ 1.35 ppm, triplet, -OCH2CH3) and pyridazinone (δ 6.85 ppm, singlet, C=O) .
Q. How should researchers design a synthetic route for this compound, considering functional group compatibility?
- Methodology : A multi-step approach is typical:
Synthesize the benzoisoxazole core via cyclization of hydroxylamine with substituted benzaldehydes.
Prepare the pyridazinone-ethyl intermediate via cyclocondensation of hydrazine derivatives with diketones.
Couple the two moieties using carbodiimide-mediated amide bond formation.
- Key Considerations : Protect reactive groups (e.g., amines) during coupling. Optimize solvent polarity (e.g., DMF or THF) to enhance yield .
Q. What stability tests are essential for this compound under varying laboratory conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess isomerization.
- pH Stability : Test solubility and degradation in buffers (pH 1–13) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with kinase targets?
- Methodology : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) to assess interactions with ATP-binding pockets. Quantum mechanical calculations (DFT) can optimize ligand geometry. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Example : Pyridazinone derivatives showed strong hydrogen bonding with kinase hinge regions (e.g., EGFR, ΔG = -9.2 kcal/mol) in silico, corroborated by IC50 values <100 nM .
Q. What experimental design strategies mitigate contradictions between in vitro and in vivo efficacy data?
- Methodology : Apply factorial design (DoE) to identify confounding variables:
- Variables : Solubility (logP), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells).
- Resolution : Use partial least squares (PLS) regression to correlate in vitro potency (IC50) with in vivo pharmacokinetics (AUC, Cmax) .
Q. How can structure-activity relationship (SAR) studies optimize the ethoxyphenyl substituent for enhanced bioactivity?
- Methodology : Synthesize analogs with substituents varying in steric bulk (e.g., -OCH3, -CF3) and electronic effects (e.g., -NO2, -NH2). Evaluate:
- Biological Assays : Enzyme inhibition (e.g., IC50 against PDE4B).
- Computational Analysis : Hammett constants (σ) to quantify electronic contributions.
Q. What in silico tools are effective for predicting metabolic pathways and toxicity?
- Methodology : Leverage ADMET predictors (e.g., SwissADME, ProTox-II) to identify:
- Phase I Metabolism : Cytochrome P450 (CYP3A4/2D6) oxidation sites.
- Toxicity Alerts : Structural alerts for mutagenicity (e.g., nitro groups).
Methodological Guidelines
- Data Contradiction Analysis : When conflicting results arise (e.g., high in vitro potency but low in vivo exposure), apply mechanistic PK/PD modeling to isolate variables such as protein binding or first-pass metabolism .
- Reaction Optimization : Use ICReDD’s integrated computational-experimental workflow to screen catalysts (e.g., Pd/Cu for cross-coupling) and solvents (e.g., green solvents like cyclopentyl methyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
